molecular formula C20H17BrN2O5S B2867466 Ethyl 2-(2-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate CAS No. 865197-44-0

Ethyl 2-(2-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2867466
CAS No.: 865197-44-0
M. Wt: 477.33
InChI Key: HTNRKTCIRLTVHS-XDOYNYLZSA-N
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Description

Ethyl 2-(2-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H17BrN2O5S and its molecular weight is 477.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activity

Research has focused on the synthesis of benzothiazole derivatives due to their potential pharmacological activities. A study led by Grandolini et al. (1993) explored the synthesis of imidazo[2,1-b]benzothiazole carboxylic and acetic acids through reactions involving substituted 2-aminobenzothiazoles with ethyl bromopyruvate. These compounds were evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities, highlighting their importance in the development of new therapeutic agents (Grandolini et al., 1993).

Pharmacologically Active Derivatives

Chapman et al. (1971) contributed to the field by converting ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various bromo-derivatives, exploring their pharmacological potential. This research underscores the versatility of benzothiazole compounds in medicinal chemistry and their capacity to serve as building blocks for developing new pharmacologically active substances (Chapman et al., 1971).

Novel Synthetic Pathways

Mohamed (2014) demonstrated innovative synthetic pathways for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, revealing the compound's utility in creating new chemical entities. These synthetic routes offer opportunities for the development of compounds with potential applications in various scientific fields, including material science and pharmacology (Mohamed, 2014).

Properties

IUPAC Name

ethyl 2-(2-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5S/c1-3-28-19(26)12-8-9-15-16(10-12)29-20(23(15)11-17(24)27-2)22-18(25)13-6-4-5-7-14(13)21/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNRKTCIRLTVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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